
Methyl 5-(hydroxymethyl)thiophene-2-carboxylate
Overview
Description
Methyl 5-(hydroxymethyl)thiophene-2-carboxylate: is an organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and diverse applications in various fields such as pharmaceuticals, agriculture, and materials science
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thiophene-2-carboxylic acid or its derivatives.
Hydroxymethylation: The hydroxymethylation of thiophene-2-carboxylic acid involves the introduction of a hydroxymethyl group (-CH2OH) at the 5-position of the thiophene ring. This can be achieved using formaldehyde and a suitable catalyst.
Esterification: The resulting hydroxymethylated thiophene-2-carboxylic acid is then esterified with methanol to produce this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process where the reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, and catalyst concentration) are carefully controlled to optimize yield and purity.
Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed, ensuring a steady production rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions at the thiophene ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups on the thiophene ring.
Scientific Research Applications
Chemistry: Methyl 5-(hydroxymethyl)thiophene-2-carboxylate is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and materials science. Biology: Thiophene derivatives have shown biological activity, and this compound may be used in the development of new pharmaceuticals or agrochemicals. Medicine: Research is ongoing to explore the potential medicinal properties of thiophene derivatives, including their use as anti-inflammatory, antibacterial, and anticancer agents. Industry: The compound's unique properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 5-(hydroxymethyl)thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely, but they often involve the modulation of biochemical processes within cells.
Comparison with Similar Compounds
Methyl 5-(hydroxymethyl)furan-2-carboxylate: Similar structure but with a furan ring instead of thiophene.
Methyl 5-(hydroxymethyl)pyrrole-2-carboxylate: Similar structure but with a pyrrole ring instead of thiophene.
Uniqueness: Methyl 5-(hydroxymethyl)thiophene-2-carboxylate is unique due to its sulfur atom, which imparts distinct chemical and physical properties compared to its oxygen-containing analogs (furan and pyrrole). This sulfur atom can influence the compound's reactivity and biological activity, making it a valuable compound in various applications.
Biological Activity
Methyl 5-(hydroxymethyl)thiophene-2-carboxylate (MHTC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MHTC is a thiophene derivative characterized by the presence of a hydroxymethyl group and a carboxylate moiety. The structural formula can be represented as follows:
Biological Activities
Antimicrobial Activity
MHTC has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain strains are as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 125 |
Escherichia coli | 250 |
Pseudomonas aeruginosa | 500 |
These findings suggest that MHTC could serve as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Anticancer Activity
Research has indicated that MHTC possesses cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells). The IC50 values obtained from MTT assays are summarized below:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 62.37 |
HepG2 | 75.00 |
Vero | 100.00 |
These results highlight the potential of MHTC as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy .
Anti-inflammatory Activity
MHTC has also been noted for its anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages, with an IC50 value of approximately 28.2 µM. This activity places it among other known anti-inflammatory compounds, suggesting its utility in treating inflammatory diseases .
The biological activities of MHTC can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : MHTC may inhibit key enzymes involved in inflammatory pathways, thus reducing the production of pro-inflammatory mediators.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : MHTC may also modulate ROS levels, contributing to its cytotoxic effects against tumor cells.
Case Studies
-
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of MHTC against various bacterial strains. The results confirmed its potent activity, particularly against Staphylococcus aureus, suggesting its potential application in treating skin infections . -
Anticancer Research
Another investigation focused on the anticancer properties of MHTC revealed that it effectively inhibited the proliferation of HeLa cells through apoptosis induction. The study utilized flow cytometry to analyze cell cycle changes and confirmed significant increases in apoptotic cell populations upon treatment with MHTC . -
Inflammation Model
In vivo studies using animal models demonstrated that MHTC significantly reduced inflammation markers in subjects with induced inflammatory conditions. This suggests its potential therapeutic role in managing chronic inflammatory diseases .
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)thiophene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3,8H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTAAFIWISIMGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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